2-[3-(2-Formylphenoxy)propoxy]benzaldehyde 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 17954-12-0
VCID: VC21081354
InChI: InChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2
SMILES: C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

CAS No.: 17954-12-0

Cat. No.: VC21081354

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde - 17954-12-0

Specification

CAS No. 17954-12-0
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
IUPAC Name 2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Standard InChI InChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2
Standard InChI Key QZBZYBGWXUQJMT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O
Canonical SMILES C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O

Introduction

Chemical Properties and Structure

Molecular Information

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is characterized by the following properties:

PropertyValue
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
CAS Number17954-12-0
IUPAC Name2-[3-(2-formylphenoxy)propoxy]benzaldehyde
InChIInChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2
InChIKeyQZBZYBGWXUQJMT-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O

The compound features two benzaldehyde moieties connected by a propoxy chain. Each benzaldehyde group contains a formyl (CHO) substituent at the ortho position, which contributes significantly to its chemical reactivity .

Structural Characteristics

The structure of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde includes several important features:

  • Two benzene rings, each with an aldehyde group at the ortho position

  • A flexible propoxy linker (-OCH₂CH₂CH₂O-) connecting the two aromatic rings

  • Ether linkages that provide conformational flexibility

  • Two reactive aldehyde groups positioned for potential intramolecular interactions

This structural arrangement creates a molecule with multiple reactive sites and a degree of conformational flexibility, making it valuable for various chemical applications .

Synthesis Methods

Reaction Conditions

The synthesis generally requires the following conditions:

  • Base catalyst (typically potassium carbonate or sodium hydroxide)

  • Polar aprotic solvent (such as DMF, acetone, or acetonitrile)

  • Moderate heating (approximately 70-100°C)

  • Inert atmosphere (nitrogen or argon)

  • Reaction time of several hours to ensure complete conversion

The reaction progress can be monitored using thin-layer chromatography (TLC) or other analytical techniques to determine when the reaction has reached completion.

Purification Techniques

After synthesis, purification of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde typically involves:

  • Extraction with organic solvents

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • Verification of purity using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis

These purification steps are essential to obtain the compound with high purity for subsequent applications or analytical characterization.

Chemical Reactions

Types of Reactions

Due to its functional groups, 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde can participate in various chemical reactions, including:

  • Oxidation reactions: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Condensation reactions: The aldehyde groups can undergo condensation with amines to form imines or Schiff bases, which are important intermediates in organic synthesis.

  • Aldol condensations: The compound can participate in aldol condensations, leading to the formation of α,β-unsaturated aldehydes.

  • Electrophilic aromatic substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Typical reagents and conditions for these reactions include:

Reaction TypeReagentsConditions
OxidationKMnO₄, CrO₃, H₂O₂Aqueous or organic solvent, room temperature to elevated temperature
ReductionNaBH₄, LiAlH₄Alcohol or ether solvents, 0°C to room temperature
CondensationPrimary amines, hydrazinesProtic solvents, catalytic acid, room temperature to reflux
Aldol CondensationBase catalysts (NaOH, KOH)Alcoholic or aqueous solvents, room temperature to reflux
Electrophilic SubstitutionBr₂, HNO₃/H₂SO₄, ClSO₃HVarious conditions depending on the specific reaction

These reaction conditions can be optimized based on the specific transformation desired and the nature of other reagents involved.

Biological Activities

Corrosion Inhibition

One of the notable applications of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde derivatives is as corrosion inhibitors, particularly for aluminum in acidic environments. Research has demonstrated that derivatives of this compound can achieve significant inhibition efficiency.

Studies have shown:

  • Inhibition efficiency of up to 81% at specific concentrations in acidic solutions

  • Formation of protective films on metal surfaces

  • Effective performance across various pH ranges

The corrosion inhibition mechanism likely involves adsorption of the molecule onto the metal surface, creating a protective barrier that prevents direct contact between the metal and the corrosive environment.

Applications in Materials Science

Polymer Chemistry

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde has potential applications in polymer chemistry due to its bifunctional nature. The compound can serve as:

  • A monomer for polymerization reactions, particularly condensation polymers

  • A cross-linking agent in polymer networks

  • A precursor for the synthesis of polymer additives

The presence of two aldehyde groups allows for various polymerization pathways, including the formation of polyacetals, polyimines, and other condensation polymers.

Development of Specialty Materials

The unique structure of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde makes it valuable in the development of specialty materials, including:

  • Dyes and Pigments: The compound can serve as a precursor for synthesizing dyes with specific color properties due to the extended conjugation possible through modification of the aldehyde groups.

  • Sensing Materials: Derivatives of this compound can be developed for chemical sensing applications, particularly for metal ions and other analytes that interact with the aldehyde or modified functional groups.

  • Functional Coatings: The compound's ability to form polymeric networks and its potential corrosion inhibition properties make it valuable for developing specialized coatings.

Research Findings and Comparisons

Structural Analogs

To better understand the properties and applications of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, it is valuable to compare it with structural analogs:

CompoundCAS NumberStructural DifferencesNotable Properties
1,3-Bis(3-formylphenoxy)propane141032-56-6Formyl groups at meta positionDifferent reactivity profile, altered spatial arrangement
2-Propoxybenzaldehyde7091-12-5Single aldehyde with propoxy groupSimpler structure, different reactivity pattern
2-Hydroxy-4-propoxybenzaldehyde63667-47-0Contains hydroxyl groupAdditional hydrogen bonding capability
3-Ethoxy-4-(pentyloxy)benzaldehyde-Different alkoxy substituentsAlternative alkylation pattern

These comparisons highlight how structural variations can influence the chemical properties and potential applications of these related compounds .

Crystal Structure Information

Crystal structure data for 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde has been reported in the literature. According to PubChem, crystal structure information is available under CCDC Number 283982, with associated data accessible through DOI:10.1107/S1600536805023925 and crystal structure data through DOI:10.5517/cc9jhq0.

The crystal structure provides valuable insights into:

  • Molecular conformation in the solid state

  • Intermolecular interactions and packing arrangements

  • Bond lengths and angles

  • Potential hydrogen bonding networks

This structural information is crucial for understanding the compound's behavior and interactions in various applications .

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